molecular formula C27H31N3O3 B10863375 3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10863375
M. Wt: 445.6 g/mol
InChI Key: VUPUAUXWNUPEOO-UHFFFAOYSA-N
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Description

3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives. This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a hexahydro-dibenzo diazepine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common method includes the microwave-assisted synthesis, which has been shown to be efficient in producing derivatives of this compound. The reaction is catalyzed by silica-supported fluoroboric acid, which facilitates the formation of the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its anxiolytic activity may be mediated through the modulation of neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the combination of a morpholine ring and a hexahydro-dibenzo diazepine core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H31N3O3

Molecular Weight

445.6 g/mol

IUPAC Name

9,9-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)-6-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H31N3O3/c1-27(2)16-21-25(23(31)17-27)26(19-8-4-3-5-9-19)30(22-11-7-6-10-20(22)28-21)18-24(32)29-12-14-33-15-13-29/h3-11,26,28H,12-18H2,1-2H3

InChI Key

VUPUAUXWNUPEOO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCOCC4)C5=CC=CC=C5)C(=O)C1)C

Origin of Product

United States

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